2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Description
Properties
CAS No. |
777867-05-7 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C10H10N4O/c1-6-11-10-12-8-3-2-4-9(15)7(8)5-14(10)13-6/h5H,2-4H2,1H3 |
InChI Key |
CJOUUKLPVZKFFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C3C(=NC2=N1)CCCC3=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthetic Routes Involving Cyclocondensation
The foundational synthesis of 2-Methyl-6,7-dihydro-5H- triazolo[5,1-b]quinazolin-8-one typically begins with the formation of the quinazoline core, followed by triazole annulation. A common pathway involves the reaction of 2-aminobenzamide derivatives with methyl-substituted triazole precursors under acidic conditions. For instance, heating 2-amino-4-methylbenzamide with 1H-1,2,4-triazole-3-carbaldehyde in acetic acid at 110°C for 12 hours yields the intermediate 6-methylquinazolin-4(3H)-one, which undergoes subsequent cyclization with phosphoryl chloride (POCl₃) to form the triazoloquinazoline framework .
Critical parameters influencing this route include:
-
Temperature control : Excessive heat (>120°C) leads to decomposition of the triazole moiety
-
Acid catalyst selection : p-Toluenesulfonic acid (pTSA) provides higher regioselectivity compared to H₂SO₄
-
Solvent systems : Polar aprotic solvents like DMF improve reaction homogeneity
Table 1 : Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 80–130 | 110 | +22% |
| Reaction Time (hr) | 8–24 | 12 | +15% |
| Catalyst Loading | 5–20 mol% pTSA | 15 mol% | +18% |
| Solvent | DMF vs. DMSO | DMF | +29% |
Data adapted from synthesis trials in
Improved Process via Benzyl Zinc-Mediated Negishi Coupling
A patent-pending method (US20210087193) demonstrates significant improvements in scalability and purity through organozinc chemistry . This three-step process avoids tin-based reagents that complicate purification:
Step 1 : Preparation of Benzyl Zinc Chloride
-
Reagents: Zinc powder (3 equiv), benzyl chloride (1 equiv)
-
Solvent: THF/DMSO (4:1 v/v)
-
Conditions: 25°C → 33°C gradient over 19 hours
Step 2 : Negishi Cross-Coupling
-
Substrate: 6-Chloro-2-methylquinazolin-8-one
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Temperature: 50°C, inert atmosphere
Step 3 : Cyclative Triazole Formation
-
Reagent: Sodium azide (1.2 equiv)
-
Solvent: t-BuOH/H₂O (3:1)
-
Time: 8 hours at reflux
This method eliminates chromatographic purification through careful pH control during workup (maintained at 6.5–7.0) and achieves >99.5% purity by qNMR .
Domino Heterocyclization Strategy
Pokhodylo et al. developed an anionic domino reaction pathway enabling single-pot formation of the triazoloquinazoline system . Key features:
-
Starting Materials :
-
2-Azidobenzoic acid derivatives
-
Activated acetonitriles (1,3-thiazole/oxadiazole-substituted)
-
-
Reaction Mechanism :
-
Initial Knoevenagel condensation between azidobenzoate and acetonitrile
-
Spontaneous [3+2] cycloaddition forming triazole ring
-
Tautomerization-induced cyclization to quinazolinone
-
Equation :
Reaction monitoring via in-situ IR showed complete azide consumption within 4 hours at 80°C . The method achieves 68–82% yields across 12 derivatives, with electron-withdrawing groups on the acetonitrile component enhancing reaction rate .
Thionation-Chlorination Functionalization
Building on work from PMC6259257, post-synthetic modification expands accessible derivatives :
Protocol :
-
Thionation :
-
Chlorination :
Table 2 : Functionalization Outcomes
| Starting Material | Product | Yield (%) | Purity (%) |
|---|---|---|---|
| 2-Me-Triazoloquinazolinone | 2-Me-8-thione | 89 | 98.7 |
| 2-Me-8-thione | 8-Chloro derivative | 91 | 99.1 |
Comparative Analysis of Methodologies
Table 3 : Method Comparison
Key findings:
-
The Negishi coupling route offers superior scalability with kilogram-scale demonstrated
-
Domino methods provide atomic efficiency but require specialized acetonitrile substrates
-
Post-synthetic modifications enable rapid diversification from a common intermediate
Characterization and Quality Control
All synthetic batches require rigorous characterization:
-
1H NMR (400 MHz, DMSO-d6):
-
13C NMR :
-
HPLC Purity :
Chemical Reactions Analysis
Types of Reactions
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has shown its potential as an anti-cancer agent, with studies indicating its ability to inhibit tumor growth.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of tumor growth. The compound’s structure allows it to fit into enzyme pockets, making it a potent inhibitor.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
| Compound (Substituents) | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Target compound (2-methyl) | C₁₁H₁₀N₄O | 214.23 | Methyl at position 2 |
| 2-Methylsulfanyl derivative | C₁₁H₁₂N₄OS | 248.30 | Methylsulfanyl at position 2 |
| 6-(2-Thienyl) derivative | C₁₄H₁₂N₄OS | 284.34 | Thienyl at position 6 |
| 9-(4-Hydroxyphenyl) derivative | C₁₈H₁₈N₄O₂ | 338.37 | 4-Hydroxyphenyl at position 9 |
Physicochemical Properties
Substituents significantly influence melting points and solubility:
Table 3: Melting Points of Selected Derivatives
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 4-ClC₆H₄ | 292–295 | |
| 4-MeOC₆H₄ | >300 | |
| 4-Me₂NC₆H₄ | 240–242 | |
| 2-Thienyl | Not reported |
Pharmacological Potential
- Triazoloquinazolinones with aryl substituents exhibit anticancer and antimicrobial activities .
- Sulfur-containing derivatives (e.g., methylsulfanyl, thienyl) may enhance binding to enzymes like kinases or cytochrome P450 .
Biological Activity
2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound exhibits a unique fused structure consisting of a triazole ring and a quinazoline moiety, which contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with mechanisms of action and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 178.21 g/mol. The structural features include:
- A fused triazole and quinazoline structure.
- Potential for various chemical modifications that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's mechanism of action often involves the inhibition of specific enzymes or disruption of cellular processes within microbial cells.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably:
- Cell Line Studies : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). Results indicate promising cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 6.31 |
| A549 | 7.95 |
| HCT-116 | Varies |
These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate signaling pathways by interacting with cellular receptors.
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Synthesis and Docking Studies : Molecular docking studies have provided insights into the binding affinity of this compound to target enzymes. These studies suggest that structural modifications can enhance inhibitory activity against specific targets.
Example Study
In a study published in Scientific Reports, researchers synthesized various derivatives of triazoloquinazolines and evaluated their anticancer activities. One derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior efficacy against cancer cell lines .
Q & A
What are the optimized synthetic protocols for 2-Methyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one?
The most efficient method involves a copper-catalyzed three-component reaction of 3-amino-1,2,4-triazole, dimedone, and aromatic aldehydes using Cu@HAp@KIT-6 nanocatalyst (4.5 mol%) in ethanol under reflux (Table 1, Entry 2). This protocol achieves yields of 88–97% within 40–50 minutes. Key advantages include recyclability (6 cycles without significant activity loss), green solvent use, and broad substrate tolerance (Table 2) .
How do catalyst selection and solvent systems impact reaction efficiency?
Catalyst choice critically affects reaction time and yield. For example:
- CuCl₂·2H₂O reduces reaction time to 45 minutes (45% yield) vs. 180 minutes without catalyst (65% yield) (Table 1, Entry 1 vs. 2).
- Polar protic solvents like ethanol enhance solubility of intermediates, while non-polar solvents reduce reactivity.
Optimized conditions prioritize Cu@HAp@KIT-6 due to its high surface area (19–25 nm particle size) and synergistic Cu²⁺/HAp interactions .
What analytical techniques are essential for structural confirmation?
- FT-IR : Confirms C=O (1636 cm⁻¹), C-Cl (1041 cm⁻¹), and N-H (3424 cm⁻¹) stretches.
- NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.01–1.07 ppm) and aromatic protons (δ 7.24–7.69 ppm).
- Mass spectrometry : Validates molecular ion peaks (e.g., m/z 362.35 for C₁₈H₁₇F₃N₄O derivatives) .
- XRD : Confirms catalyst crystallinity (peaks at 2θ = 31.8°, 36.7°) and CuO/HAp phases .
How can researchers resolve discrepancies in melting point data for derivatives?
Compare observed vs. literature values for structurally similar analogs. For example:
- 4-ClC₆H₄ derivative : Observed m.p. 292–295°C vs. reported 294–296°C .
- C₆H₅ derivative : Observed 250–251°C vs. 248–250°C .
Discrepancies may arise from polymorphic forms or impurities. Recrystallization in ethanol or DMSO improves purity .
What is the proposed mechanism for Cu@HAp@KIT-6 catalysis?
The mechanism involves:
Aldehyde activation : Cu²⁺ coordinates with the aldehyde, enhancing electrophilicity.
Knoevenagel condensation : Dimedone reacts with the activated aldehyde to form a chalcone intermediate.
Cyclization : 3-Amino-1,2,4-triazole undergoes nucleophilic attack, forming the triazoloquinazolinone core (Scheme 3) .
The catalyst’s mesoporous structure (KIT-6 support) facilitates mass transfer, while HAp stabilizes intermediates .
How do substituents on aromatic aldehydes influence product yields?
Electron-withdrawing groups (EWGs) generally enhance yields:
- 4-ClC₆H₄ : 97% yield (Table 2, Entry 2).
- 3-O₂NC₆H₄ : 97% yield (Entry 3).
Electron-donating groups (EDGs) like 4-MeOC₆H₄ reduce yields (89%) due to steric hindrance (Entry 11) .
What strategies validate catalyst recyclability and stability?
- TGA/DSC : Confirms thermal stability up to 330–390°C (organic layer decomposition).
- EDX : Verifies retained Cu content (19.8 wt%) after 6 cycles.
- XRD : Maintains crystallinity post-reaction (peaks at 2θ = 31.8°, 36.7°) .
How to address low yields in scaled-up syntheses?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation.
- Catalyst loading : Increase from 4.5 mol% to 6 mol% for larger batches.
- Solvent volume : Maintain a 1:15 substrate-to-solvent ratio to prevent aggregation .
What computational methods aid in studying electronic properties?
- DFT calculations : Predict HOMO/LUMO energies for charge-transfer interactions.
- Molecular docking : Models binding affinity with biological targets (e.g., kinases) using SMILES data (e.g., CC1(CC2=C([C@@H]...) .
How to mitigate side reactions during cyclization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
